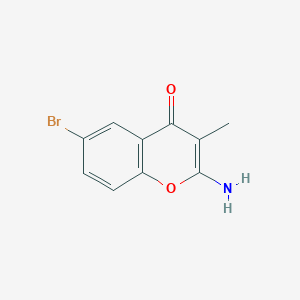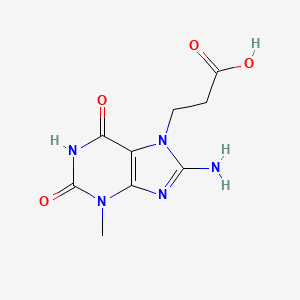![molecular formula C7H5BrClN3 B11863765 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11863765.png)
3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Métodos De Preparación
The synthesis of 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Coupling Reactions: Using palladium-catalyzed cross-coupling reactions, the compound can be linked with other aromatic systems to form more complex structures.
Aplicaciones Científicas De Investigación
3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their anticancer, antiviral, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials with unique optical and electronic properties
Mecanismo De Acción
The mechanism of action of 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparación Con Compuestos Similares
3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3-Bromo-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical and biological properties. The unique combination of bromine, chlorine, and methyl groups in this compound contributes to its distinct reactivity and potential applications .
Propiedades
Fórmula molecular |
C7H5BrClN3 |
|---|---|
Peso molecular |
246.49 g/mol |
Nombre IUPAC |
3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H5BrClN3/c1-4-6(8)7-10-3-2-5(9)12(7)11-4/h2-3H,1H3 |
Clave InChI |
AGDZQYWRQHXGDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=CC=NC2=C1Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate](/img/structure/B11863737.png)






